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Compound of Interest

4,4'-(5-Bromo-1,3-
Compound Name:

phenylene)dipyridine
CAS No.: 361366-74-7
Cat. No.: B3327649

Get Quote

CAS 361366-74-7 | Molecular Formula: CieH11BrN2
Executive Summary & Core Identity

4,4'-(5-Bromo-1,3-phenylene)dipyridine is a high-value heteroaromatic ligand extensively
utilized in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic
Frameworks (COFs). Its structural geometry—a central benzene ring flanked by two pyridine
moieties at the 1,3-positions and a reactive bromine atom at the 5-position—classifies it as a
functionalized V-shaped pillar ligand.

The bromine substituent is not merely structural; it serves as a critical "chemical handle" for
Post-Synthetic Modification (PSM), allowing researchers to introduce complex functionalities
(e.g., fluorophores, catalytic sites) into a porous framework after the lattice has formed.

Physicochemical Specifications
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Property Specification Notes
Molecular Weight 311.18 g/mol Monoisotopic Mass: 310.01
Appearance Off-white to pale yellow solid Crystalline powder
- ) Poor solubility in
Solubility Soluble in CHCIs, DMF, DMSO
water/alcohols
Melting Point >180 °C (Typical for class) Decomposes at high T
o ] Basic sites for metal
pKa (Pyridine N) ~5.2 (Estimated) o
coordination
Symmetry (Effective) Key for NMR interpretation

Standardized Synthetic Protocol

Methodology: Double Suzuki-Miyaura Cross-Coupling Objective: Selective synthesis of the
disubstituted product from a trisubstituted precursor.

Reaction Logic

The synthesis utilizes 1,3,5-tribromobenzene as the electrophile and 4-pyridineboronic acid as
the nucleophile. The challenge is statistical control: we require bis-substitution while avoiding
tris-substitution. This is achieved through stoichiometry control (2.1 equivalents of boronic acid)
and monitoring.

Workflow Diagram (DOT)

1,3,5-Tribromobenzene
(1.0 eq)

Reflux (100°C)
Toluene/EtOH/H20
18-24 Hours

4-Pyridineboronic Acid
(2.2 eq)

Extraction (DCM) Column Chromatography Target Ligand
Wash (Brine) (Si02, DCM/MeOH) (CAS 361366-74-7)

Pd(PPh3)4 (5 mol%)
Na2CO3 (2M aq)
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Caption: Synthetic pathway for 4,4'-(5-Bromo-1,3-phenylene)dipyridine via controlled Suzuki
coupling.

Step-by-Step Protocol

e Pre-reaction Setup: Flame-dry a 250 mL 3-neck round-bottom flask and equip with a reflux
condenser and nitrogen inlet.

» Reagent Loading:
o Add 1,3,5-tribromobenzene (1.0 eq, e.g., 3.15 Q).
o Add 4-pyridineboronic acid (2.2 eq, e.g., 2.70 g).

o Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1] Note: Add catalyst last or under
inert stream.

e Solvent System: Add a degassed mixture of Toluene (60 mL), Ethanol (20 mL), and 2M
Na2COs (20 mL). The biphasic system ensures solubility of both organic and inorganic
components.

o Reaction: Purge with N2 for 15 mins. Heat to reflux (approx. 90-100°C) for 24 hours. Monitor
via TLC (DCM:MeOH 95:5).

o Workup:
o Cool to room temperature.[1][2]
o Extract aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
o Combine organic layers, wash with brine, and dry over anhydrous MgSOa.

 Purification: Concentrate the crude oil. Purify via silica gel flash chromatography using a
gradient of DCM — 5% MeOH/DCM. The mono-substituted byproduct elutes first, followed
by the target bis-substituted product, and finally the tris-substituted impurity.
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Structural Characterization (Self-Validation)

To validate the synthesis, the following spectroscopic signatures must be observed. The
molecule possesses a plane of symmetry passing through the Br atom and the C-H bond at

position 2.
H NMR (400 MHz, CDCIs3) Expectation
Proton L . . Assighment
. Multiplicity Integration Shift (6 ppm) .
Position Logic

Deshielded by
Pyridine-H (a) Doublet (d) 4H 8.70 - 8.75 ring nitrogen
(ortho to N).

Meta to N,
Pyridine-H () Doublet (d) 4H 7.50-7.55 coupled to o-
protons.

Between two

pyridine rings.
Benzene-H2 Triplet (t)* 1H 7.80-7.90 Appears as

singlet if coupling

is weak.

Ortho to
Benzene-H4, H6 Doublet (d) 2H 7.70 - 7.80 ]
Bromine.

Note: The central benzene protons may appear as a narrow multiplet or overlapping singlets
depending on resolution.

Advanced Applications: MOF Engineering

The primary utility of CAS 361366-74-7 lies in its ability to act as a pillaring linker in pillared-
layer MOFs.

Mechanism: The "Functional Pillar" Strategy

In a typical paddlewheel MOF (e.g., Zn-carboxylate layers), this ligand replaces neutral pillars
(like 4,4'-bipyridine).
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 Structural Role: The dipyridyl length defines the interlayer distance (pore size).
» Functional Role: The uncoordinated Bromine atom points into the pore channel.

o Post-Synthetic Modification (PSM): The Br site can undergo further Suzuki/Sonogashira
coupling inside the crystal, attaching fluorophores or catalytic sites without destroying the
framework.

MOF Construction Diagram (DOT)

Metal Node Anionic Linker Pillar Ligand
(Zn2+ Paddlewheel) (e.g., Terephthalate) (CAS 361366-74-7)

Coordination

Sheet Formation /Pillaring

Pillared-Layer MOF
(3D Porous Structure)

Active Br Site

Post-Synthetic Modification
(Suzuki Coupling on Br)

Functionalized MOF
(Catalysis/Sensing)

Click to download full resolution via product page

Caption: Engineering logic for using 4,4'-(5-Bromo-1,3-phenylene)dipyridine in MOF
construction.

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye/Respiratory).

e Handling: Use in a fume hood. Avoid dust formation.
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o Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or
moisture absorption, although the pyridine rings are relatively stable.

e Incompatibility: Strong oxidizing agents.

References

o Synthesis of 1,3,5-Tribromobenzene Derivatives:ChemicalBook. "1,3,5-Tribromobenzene
synthesis protocols."[3]

o General Suzuki Coupling for Poly-aryl Systems:Organic Syntheses. "Synthesis of
Symmetrical trans-Stilbenes by a Double Heck Reaction." (Analogous Pd-catalyzed coupling
methodology).

e MOF Pillaring Strategy:Encyclopedia. "Metal-Organic Frameworks: Applications in Catalysis
and Separation." (Context for dipyridyl pillar ligands).

e Crystal Structure Analogs:CrystEngComm. "Hexatopic ligands and coordination polymers."
(Structural data for similar tris-pyridyl benzene derivatives).

e Compound Identity:PubChem. "4,4'-(1,4-Phenylene)dipyridine and related structures.”
(Structural confirmation of the dipyridyl-benzene core).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylene-dipyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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